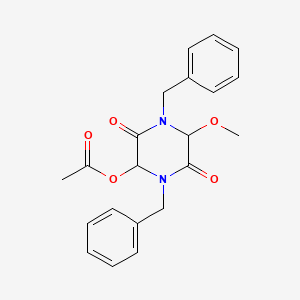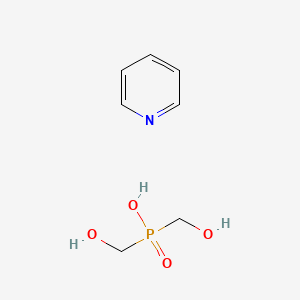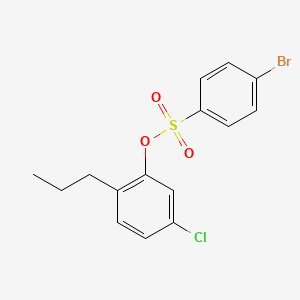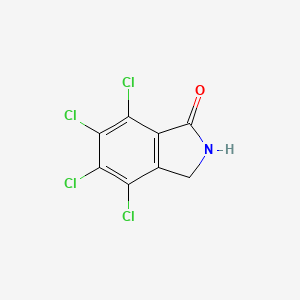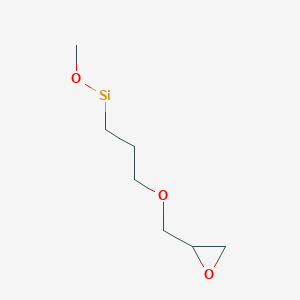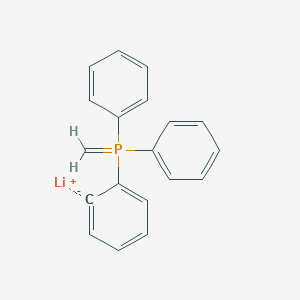![molecular formula C12H16O4 B14369476 Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate CAS No. 92888-96-5](/img/structure/B14369476.png)
Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a bicyclic compound with the molecular formula C11H14O4. It is a derivative of norbornene, a bicyclic hydrocarbon, and is characterized by its two ester functional groups. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate can be synthesized through a Diels-Alder reaction between furan and maleic anhydride at room temperature, yielding 7-oxabicyclo[2.2.1]hept-5-ene exo-2,3-dicarboxylic anhydride. This intermediate is then converted to the diester by refluxing in methanol with the dropwise addition of concentrated hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale Diels-Alder reactions followed by esterification processes. The scalability of these reactions makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Scientific Research Applications
Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a monomer in ring-opening metathesis polymerization (ROMP) to create polymers with unique properties.
Biology: Serves as a building block for synthesizing biologically active molecules.
Industry: Utilized in the synthesis of advanced materials and intermediates for organic synthesis.
Mechanism of Action
The mechanism of action of dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate involves its reactivity as a dienophile in Diels-Alder reactions. The compound’s bicyclic structure and ester groups facilitate various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (1R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate .
- Dimethyl (1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate .
- Dimethyl (1R,2S,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate .
Uniqueness
Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is unique due to its specific substitution pattern and the presence of a methyl group on the bicyclic framework. This structural feature influences its reactivity and the types of polymers it can form through ROMP, distinguishing it from other similar compounds.
Properties
CAS No. |
92888-96-5 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C12H16O4/c1-12-5-4-7(6-12)8(10(13)15-2)9(12)11(14)16-3/h4-5,7-9H,6H2,1-3H3 |
InChI Key |
RTUNVXLEJYHTEF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C=C1)C(C2C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


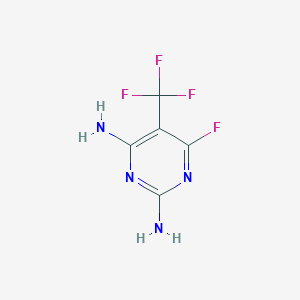
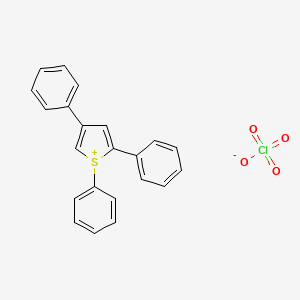
diiodo-lambda~5~-phosphane](/img/structure/B14369412.png)

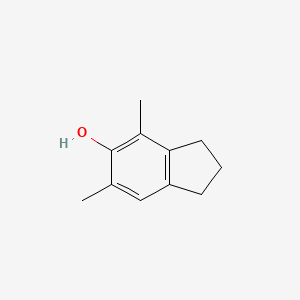
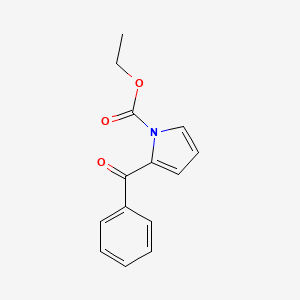
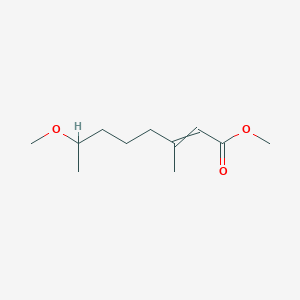
phosphanium bromide](/img/structure/B14369441.png)
